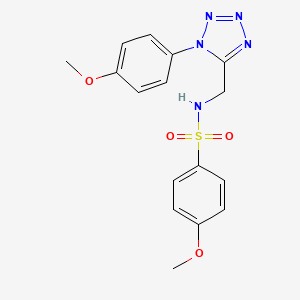

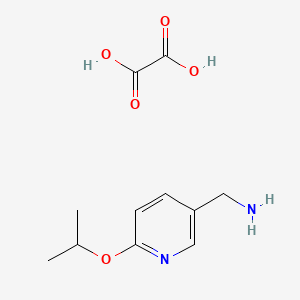

![molecular formula C20H18FN3O4 B2508645 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170522-06-1](/img/structure/B2508645.png)

6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a heterocyclic molecule that appears to be related to the class of compounds known as pyrido[2,3-d]pyrimidines. These compounds have been the subject of research due to their interesting chemical properties and potential applications. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and explored for their structural, spectral, and electronic characteristics, as well as for their potential biological activities, such as herbicidal properties .

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported using efficient routes. For example, various (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized through a concise method, which might be similar to the synthesis of the compound . Additionally, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has been achieved by cyclization reactions involving trifluoroacetoacetate ethyl with substituted urea, indicating that cyclization is a common strategy in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been confirmed using various spectral techniques, including 1H and 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques could similarly be applied to determine the structure of "6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione".

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be explored through molecular electrostatic potential (MEP) analysis, which helps predict nucleophilic and electrophilic sites on the molecule. This analysis is crucial for understanding the types of chemical reactions the compound might undergo . Additionally, the herbicidal activity of a related compound, "3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione", suggests that these compounds can interact with biological systems, which could be due to specific chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives have been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) computations. These studies include the analysis of electronic structures, vibrational frequencies, and HOMO and LUMO energy values, which are important for understanding the stability and reactivity of the compounds. The band gap values for similar compounds have been found to range from 3.91 to 4.10 eV, which could be indicative of the electronic properties of the compound .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Kinase Activity

Compounds with a similar structural profile, notably those with pyrimidine-based derivatives, have been explored for their enzyme inhibitory properties. For instance, substituted imidazole and pyrimidine derivatives show selective inhibition of p38 mitogen-activated protein (MAP) kinase. These compounds are recognized for interfering with proinflammatory cytokine release and are studied in detail for their binding affinity and selectivity towards different kinase enzymes (Scior et al., 2011).

Organic Synthesis and Material Chemistry

Derivatives of pyrimidines, including 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, have found applications in organic synthesis and material chemistry. The pyranopyrimidine core, closely related to the compound , is essential in the pharmaceutical industry due to its synthetic versatility and bioavailability. Reviews have detailed the application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, underscoring the importance of these compounds in the development of new pharmaceuticals (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Compounds containing pyrimidine rings are of significant interest in the field of optoelectronics. Research has indicated the utility of pyrimidine and quinazoline derivatives in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are integral to developing novel optoelectronic materials due to their electroluminescent properties (Lipunova et al., 2018).

Enzymatic Treatment of Organic Pollutants

Pyrimidine derivatives may also play a role in the enzymatic treatment of organic pollutants. The presence of specific redox mediators can enhance the efficiency and range of substrate degradation, potentially positioning these compounds as key contributors in environmental remediation efforts (Husain & Husain, 2007).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as further studies to understand the compound’s properties, to improve its synthesis, or to explore its potential applications.

Propiedades

IUPAC Name |

6-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-28-16-8-12(4-7-15(16)25)18-17-14(22-20(27)23-18)10-24(19(17)26)9-11-2-5-13(21)6-3-11/h2-8,18,25H,9-10H2,1H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIMBAPJWDMICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

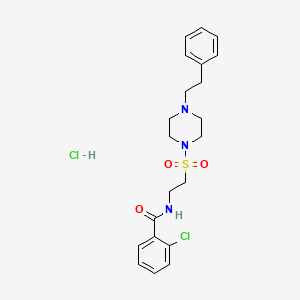

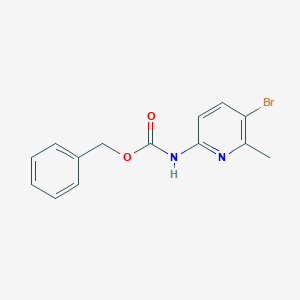

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)

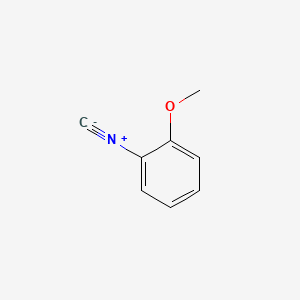

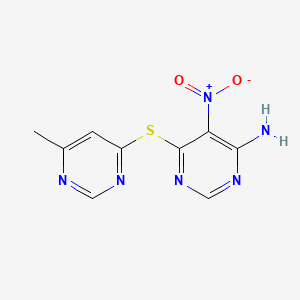

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

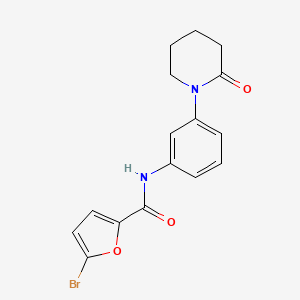

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)